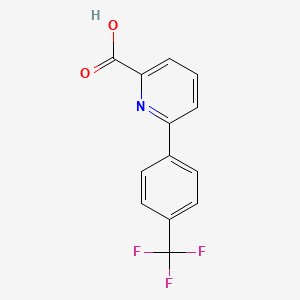

6-(4-(Trifluoromethyl)phenyl)picolinic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAJBPRCHPGONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647074 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924817-68-5 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Trifluoromethyl)phenyl)picolinic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(4-(Trifluoromethyl)phenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted phenyl picolinic acids.

Wissenschaftliche Forschungsanwendungen

6-(4-(Trifluoromethyl)phenyl)picolinic acid has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is utilized in the development of advanced materials, such as catalysts for chemical reactions and components in dye-sensitized solar cells.

Wirkmechanismus

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

6-(Trifluoromethyl)picolinic acid: Lacks the phenyl group, resulting in different chemical properties and applications.

4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the picolinic acid moiety, leading to different reactivity and uses.

Uniqueness: 6-(4-(Trifluoromethyl)phenyl)picolinic acid is unique due to the combination of the trifluoromethyl group and the picolinic acid moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

6-(4-(Trifluoromethyl)phenyl)picolinic acid is a derivative of picolinic acid that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the biological activity of this compound is crucial for its therapeutic applications.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing various signaling pathways and cellular processes.

- Enzyme Interaction : It interacts with specific enzymes, potentially inhibiting or activating their functions, which can lead to changes in gene expression and cell metabolism .

- Cellular Effects : The compound modulates cell signaling pathways, impacting cell proliferation, apoptosis, and inflammatory responses .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against prostate cancer cells by inducing cell cycle arrest and apoptosis .

- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.

- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity in Prostate Cancer

A study evaluated the effects of this compound on DU145 prostate cancer cells. The findings indicated:

- Cell Cycle Arrest : The compound significantly increased the proportion of cells in the G0/G1 phase, indicating an inhibition of cell cycle progression.

- Mechanism : The anticancer effect was linked to the inhibition of tubulin polymerization, suggesting a mechanism similar to known antimitotic agents .

Dosage Effects and Toxicity

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may yield therapeutic effects while higher doses could lead to toxicity. Understanding these dosage effects is critical for its development as a therapeutic agent .

Q & A

Q. What synthetic routes are commonly employed to prepare 6-(4-(Trifluoromethyl)phenyl)picolinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between picolinic acid derivatives and aryl boronic acids containing trifluoromethyl groups. For example, a pyridyl halide precursor (e.g., 6-bromopicolinic acid) can react with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis . Optimization may include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency.

- Solvent systems : Use of DMF or THF with controlled heating (80–100°C) to enhance reaction rates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and trifluoromethyl group integration. ¹⁹F NMR is critical for confirming CF₃ substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 296.06 for C₁₃H₈F₃NO₂).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What solvents and conditions are suitable for handling this compound in biological assays, given its solubility limitations?

- Methodological Answer :

- Solubility screening : Test in DMSO (stock solutions) followed by dilution in aqueous buffers (e.g., PBS) with ≤1% DMSO to avoid cytotoxicity.

- Surfactants : Use Tween-80 or Pluronic F-68 to enhance dispersion in cell culture media.

- pH adjustment : Neutralize the carboxylic acid group with sodium bicarbonate to improve aqueous solubility .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites.

- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the picolinic acid moiety and hydrophobic interactions with the CF₃ group .

Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across assays?

- Methodological Answer :

- Assay validation : Cross-check using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).

- Metabolic stability : Evaluate compound degradation in cell lysates via LC-MS to rule out false negatives.

- Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. How can regioselective functionalization of the picolinic acid core be achieved for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution to the pyridine ring.

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles (e.g., iodomethane) .

Q. What mechanistic insights can be gained from studying the compound’s role in inhibiting specific enzymes (e.g., kinases)?

- Methodological Answer :

- Kinetic assays : Measure kcat/Km under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate entropy-driven vs. enthalpy-driven interactions.

- X-ray crystallography : Co-crystallize the compound with the target enzyme to resolve binding poses and guide rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

- Methodological Answer :

- Reproducibility checks : Verify thermal analysis (DSC/TGA) using standardized heating rates (e.g., 10°C/min) and inert atmospheres (N₂).

- Batch variability : Compare multiple synthesis lots for purity via elemental analysis and XRD to identify polymorphic forms .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) at 37°C for 24h, monitoring degradation by LC-MS.

- Light/heat stress : Accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the CF₃ group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.